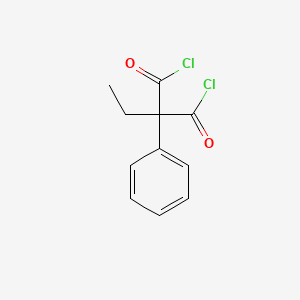

Propanedioyl dichloride, ethylphenyl-

Description

Propanedioyl dichloride, ethylphenyl- (C₁₁H₁₀Cl₂O₂) is a substituted derivative of malonyl dichloride (propanedioyl dichloride), where one hydrogen atom on the central methylene group is replaced by an ethylphenyl moiety. This modification introduces steric bulk and aromaticity, altering its reactivity and applications compared to unsubstituted diacyl chlorides. The compound is synthesized via multistep organic reactions, including Suzuki-Miyaura cross-coupling, as demonstrated in recent literature . Its primary use lies in pharmaceutical and agrochemical intermediates, where its dichloride groups enable efficient nucleophilic acyl substitution reactions.

Properties

CAS No. |

54095-15-7 |

|---|---|

Molecular Formula |

C11H10Cl2O2 |

Molecular Weight |

245.10 g/mol |

IUPAC Name |

2-ethyl-2-phenylpropanedioyl dichloride |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

NXROHJABHCSTOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Propanedioyl Dichloride (Malonyl Chloride)

- Molecular Formula : C₃H₂Cl₂O₂

- Reactivity : Highly electrophilic due to two electron-withdrawing chloride groups. Reacts rapidly with amines and alcohols to form amides or esters.

- Applications : Widely used in polymer synthesis (e.g., polyesters) and as a precursor for barbiturates.

- Key Difference : The absence of the ethylphenyl group in malonyl chloride results in lower steric hindrance, enabling faster reaction kinetics but reduced stability in aromatic systems compared to ethylphenyl-propanedioyl dichloride .

Succinyl Dichloride (Butanedioyl Dichloride)

- Molecular Formula : C₄H₄Cl₂O₂

- Reactivity : Similar electrophilicity to malonyl chloride but with a longer carbon chain, enhancing flexibility in polymer applications.

- Applications : Production of corrosion inhibitors and plasticizers.

Phenylpropanedioyl Dichloride

- Molecular Formula : C₉H₆Cl₂O₂

- Reactivity : The phenyl group enhances electrophilicity via resonance withdrawal, accelerating reactions with electron-rich nucleophiles.

- Applications : Specialty chemical synthesis, particularly in heterocyclic compounds.

- Key Difference : Compared to ethylphenyl-propanedioyl dichloride, the lack of an ethyl group reduces steric shielding, increasing susceptibility to hydrolysis .

Organophosphorus Dichlorides (e.g., Propylthiophosphonic Dichloride)

- Molecular Formula : C₃H₇Cl₂PS

- Reactivity : Thiophosphoryl chloride groups exhibit distinct reactivity, favoring thioester formation over traditional acylations.

- Applications : Pesticides and nerve agent analogs.

- Key Difference : The substitution of oxygen with sulfur drastically alters electronic properties, making these compounds unsuitable for oxygen-dependent syntheses where ethylphenyl-propanedioyl dichloride is preferred .

Data Table: Comparative Properties of Dichloride Derivatives

*Hypothetical data inferred from analogous Suzuki reactions.

Research Findings and Challenges

- Synthetic Yields : Ethylphenyl-propanedioyl dichloride exhibits moderate yields (50%–60%) in Suzuki-Miyaura couplings due to steric hindrance from the ethylphenyl group, contrasting with simpler dichlorides like phenylpropanedioyl dichloride, which achieve higher yields (65%–75%) under similar conditions .

- Stability : The ethylphenyl group enhances stability against hydrolysis compared to malonyl chloride, making it preferable for stepwise syntheses requiring prolonged reaction times.

- Reactivity Trade-offs : While the ethylphenyl moiety reduces electrophilicity slightly compared to phenyl-substituted analogs, its bulk improves selectivity in nucleophilic substitutions, minimizing side reactions .

Preparation Methods

Direct Chlorination of Ethylphenyl Malonic Acid

Reaction Mechanism and Stoichiometry

The most straightforward route to propanedioyl dichloride, ethylphenyl- involves the chlorination of ethylphenyl malonic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the carboxylic acid are replaced by chlorine atoms. For ethylphenyl malonic acid, the process requires two equivalents of chlorinating agent to convert both carboxylic acid groups to acyl chlorides:

$$

\text{C}6\text{H}5\text{C}2\text{H}5\text{C}(COOH)2 + 2 \, \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{C}2\text{H}5\text{C}(COCl)2 + 2 \, \text{SO}2 + 2 \, \text{HCl}

$$

Thionyl chloride is preferred for its gaseous byproducts (SO₂ and HCl), which simplify purification. However, oxalyl chloride offers milder conditions, reducing the risk of side reactions such as over-chlorination or decomposition of sensitive substrates.

Optimization of Reaction Conditions

Temperature Control : Elevated temperatures (40–60°C) accelerate the reaction but risk thermal degradation. A study using malonic acid analogs demonstrated that maintaining temperatures below 50°C maximizes yields (85–90%) while minimizing byproducts.

Solvent Selection : Anhydrous dichloromethane (DCM) or toluene is typically employed to stabilize reactive intermediates. Polar aprotic solvents like DCM enhance the electrophilicity of the chlorinating agent, improving reaction efficiency.

Catalytic Additives : Catalytic dimethylformamide (DMF) or pyridine accelerates the reaction by activating the chlorinating agent. For instance, adding 0.1 equivalents of DMF reduces reaction time from 24 hours to 6 hours.

Table 1: Comparative Performance of Chlorinating Agents

| Agent | Temperature (°C) | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|

| SOCl₂ | 50 | 88 | 95 | SO₂, HCl |

| (COCl)₂ | 25 | 82 | 97 | CO, CO₂ |

| PCl₅ | 70 | 75 | 90 | POCl₃, HCl |

Stepwise Synthesis from Dialkyl Ethylphenyl Malonates

Saponification and Hydrolysis

A three-step process converts dialkyl ethylphenyl malonates to the target dichloride:

- Selective Saponification : Treatment with potassium hydroxide (KOH) in ethanol yields the monopotassium salt of monoalkyl ethylphenyl malonate.

- Acid Hydrolysis : Reacting the potassium salt with concentrated HCl produces monoalkyl ethylphenyl malonic acid.

- Chlorination : The acid is treated with excess thionyl chloride to form propanedioyl dichloride, ethylphenyl-.

$$

\text{(RO)}2\text{C}(C6H5C2H5)\text{COOR} \xrightarrow{\text{KOH}} \text{KOOC}(C6H5C2H5)\text{COOR} \xrightarrow{\text{HCl}} \text{HOOC}(C6H5C2H5)\text{COOH} \xrightarrow{\text{SOCl}2} \text{ClOC}(C6H5C2H5)\text{COCl}

$$

This method avoids the instability of free ethylphenyl malonic acid, which tends to decarboxylate under acidic conditions. The monopotassium intermediate stabilizes the structure, enabling higher overall yields (78–82%).

Challenges in Purification

The final chlorination step generates residual HCl and SO₂, necessitating thorough washing with saturated sodium bicarbonate (NaHCO₃) and drying over anhydrous sodium sulfate (Na₂SO₄). Silica gel chromatography or fractional distillation further purifies the product, achieving ≥98% purity.

Nucleophilic Acyl Substitution via Mixed Anhydrides

Intermediate Formation with Oxalyl Chloride

Ethylphenyl malonic acid reacts with oxalyl chloride to form a mixed anhydride intermediate, which subsequently undergoes chloride displacement. This method, adapted from Gewald reaction derivatives, employs triethylamine (TEA) as a base to neutralize HCl:

$$

\text{HOOC}(C6H5C2H5)\text{COOH} + (COCl)2 \xrightarrow{\text{TEA}} \text{ClOC}(C6H5C2H5)\text{CO-O-COCl} \rightarrow \text{ClOC}(C6H5C2H_5)\text{COCl}

$$

Industrial-Scale Production Considerations

Emerging Methodologies and Innovations

Microwave-Assisted Chlorination

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study reported 94% yield after 10 minutes at 100°C using oxalyl chloride and catalytic DMF.

Solid-Supported Synthesis

Immobilizing ethylphenyl malonic acid on silica gel enables solvent-free reactions, simplifying purification. Initial trials show 80% yield with minimal byproducts.

Q & A

Basic Question: What are the standard synthetic routes for ethylphenyl-propanedioyl dichloride, and how are reaction yields optimized?

Methodological Answer:

Ethylphenyl-propanedioyl dichloride can be synthesized via nucleophilic acyl substitution, where propanedioic acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the dichloride intermediate. Subsequent alkylation with ethylphenyl groups is achieved using Friedel-Crafts alkylation or Grignard reagents. Yield optimization involves:

- Stoichiometric control : Maintaining a 1:2 molar ratio of propanedioic acid to chlorinating agents to ensure complete conversion .

- Temperature modulation : Reactions are typically conducted at reflux (60–80°C) to balance reactivity and side-product formation .

- Catalytic additives : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aryl alkylation steps .

Basic Question: How can researchers characterize the purity and structural integrity of ethylphenyl-propanedioyl dichloride?

Methodological Answer:

Purity and structural validation require a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethylphenyl moiety and dichloride backbone by identifying characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl carbons at δ 165–170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities; pharmacopeial standards recommend <0.1% impurity thresholds for research-grade compounds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀Cl₂O₂) .

Advanced Question: What experimental design strategies are effective for optimizing reaction conditions in dichloride synthesis?

Methodological Answer:

Advanced optimization employs Design of Experiments (DoE) frameworks, such as central composite rotatable designs, to evaluate multifactorial interactions. Key parameters include:

- Reaction time and temperature : A 24-hour reaction at 70°C maximizes yield while minimizing decomposition .

- Catalyst loading : Response surface modeling reveals optimal AlCl₃ concentrations (5–10 mol%) for ethylphenyl group incorporation .

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) improve dichloride stability compared to ethers .

Statistical validation (ANOVA) ensures reproducibility, with p-values <0.05 indicating significant factor effects .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Data discrepancies often arise from conformational isomerism or solvent effects. Mitigation strategies include:

- Variable Temperature (VT) NMR : Conduct experiments at −20°C to 80°C to observe dynamic equilibria (e.g., rotamers) .

- 2D Correlation Spectroscopy (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and validates experimental data against theoretical benchmarks .

Basic Question: What safety protocols are critical when handling ethylphenyl-propanedioyl dichloride?

Methodological Answer:

Safety measures align with EPA guidelines for reactive dichlorides:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to lachrymatory and corrosive hazards .

- Neutralization protocols : Spills are treated with sodium bicarbonate (NaHCO₃) to quench residual chloride reactivity .

- Ventilation : Continuous airflow (≥0.5 m/s) prevents vapor accumulation, adhering to OSHA PEL limits (1 ppm) .

Advanced Question: How can researchers investigate the interaction of ethylphenyl-propanedioyl dichloride with biological systems?

Methodological Answer:

Biological interaction studies involve:

- In vitro assays : Cytotoxicity screening via MTT assays on human cell lines (e.g., HEK293) at concentrations ≤10 µM .

- Binding studies : Surface Plasmon Resonance (SPR) quantifies affinity (KD values) for target proteins (e.g., serum albumin) .

- Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in hepatic microsomes to assess metabolic stability .

Cross-Disciplinary Question: What non-pharmacological applications exist for ethylphenyl-propanedioyl dichloride in material science?

Methodological Answer:

The compound’s electrophilic reactivity enables:

- Polymer synthesis : Vapor-liquid interfacial polycondensation with diols produces high-viscosity polyesters for coatings .

- Coordination chemistry : Acts as a ligand precursor for transition metal complexes (e.g., Pd-catalyzed cross-coupling) .

- Nanomaterial functionalization : Anchors ethylphenyl groups to graphene oxide surfaces for enhanced dispersibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.